Erythratidine
Description
Properties
CAS No. |
41431-22-5 |
|---|---|
Molecular Formula |
C19H25NO4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2R,3S,13bS)-2,11,12-trimethoxy-2,3,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinolin-3-ol |
InChI |
InChI=1S/C19H25NO4/c1-22-16-8-12-4-6-20-7-5-13-9-15(21)18(24-3)11-19(13,20)14(12)10-17(16)23-2/h8-10,15,18,21H,4-7,11H2,1-3H3/t15-,18+,19-/m0/s1 |
InChI Key |
YUWBVDCNLWYPIU-IPELMVKDSA-N |
SMILES |
COC1CC23C(=CC1O)CCN2CCC4=CC(=C(C=C34)OC)OC |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=C[C@@H]1O)CCN2CCC4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
COC1CC23C(=CC1O)CCN2CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Drug-Likeness Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | HBD* | HBA* | Log P | Drug Likeness Score |
|---|---|---|---|---|---|---|
| This compound | C₁₉H₂₅NO₄ | 331.41 | 1 | 5 | 1.13 | 0.04 |
| Erysodine | C₁₈H₂₁NO₃ | 299.37 | 1 | 4 | 1.40 | -0.14 |
| Erysotine | C₁₈H₂₃NO₄ | 317.38 | 2 | 5 | 0.78 | 0.21 |
| Erysovine | C₁₈H₂₁NO₃ | 299.37 | 1 | 4 | 1.40 | -0.14 |
| Erythraline | C₁₈H₁₉NO₃ | 297.35 | 0 | 4 | 1.84 | -0.75 |
| Erysotrine | C₁₉H₂₃NO₃ | 313.39 | 0 | 4 | 1.75 | -0.26 |
| Donepezil † | C₂₄H₂₉NO₃ | 379.50 | 0 | 4 | 4.73 | 1.76 |
*HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors. †Standard AChE inhibitor for AD treatment.
Key Observations :
- This compound has the highest molecular weight (331.41 g/mol) among its analogs, attributed to its additional methoxy and hydroxyl groups .
- Its moderate Log P (1.13) suggests better solubility than erythraline (Log P = 1.84) but lower lipophilicity compared to erysodine and erysovine .
- Erysotine exhibits the highest drug-likeness score (0.21), while this compound (0.04) and erythraline (-0.75) score poorly, indicating challenges in bioavailability .
Pharmacological Activity Comparisons
Cholinesterase Inhibition
This compound shows moderate binding affinity to AChE (-3.93 kcal/mol) and BChE (-6.16 kcal/mol) but is less potent than the standard drug donepezil (-5.02 kcal/mol for AChE) . In contrast:
Anti-Malarial Activity
In a study of E. latissima alkaloids, erysodine , erysovine , and erythraline demonstrated anti-malarial activity (IC₅₀ < 10 µM), whereas this compound was inactive . This highlights functional group-dependent efficacy, possibly linked to this compound’s lack of critical hydroxyl or ketone moieties.
Analgesic and Anti-Inflammatory Potential
This compound’s structural similarity to these compounds implies unexplored therapeutic avenues.
Q & A
Basic Research Questions
Q. How is Erythratidine identified and quantified in plant extracts, and what methodological challenges arise?
- Methodological Answer : this compound is typically identified using gas chromatography-mass spectrometry (GC/MS) by comparing retention times and mass spectra with reference standards. However, challenges arise when standards are unavailable, as seen in Erythrina clones where detection relied on spectral similarity rather than direct comparison . To improve accuracy, combine GC/MS with nuclear magnetic resonance (NMR) for structural confirmation and use internal standards for quantification.
Q. What pharmacological activities are associated with this compound, and how are these evaluated experimentally?
- Methodological Answer : this compound exhibits neuromuscular blocking and smooth muscle relaxant properties. These are assessed via in vitro assays, such as isolated tissue preparations (e.g., rat diaphragm or ileum) to measure muscle contraction inhibition . Dose-response curves and receptor-binding studies (e.g., nicotinic acetylcholine receptor antagonism) further characterize its mechanism.
Q. What synthetic routes are used to produce this compound and its derivatives?
- Methodological Answer : this compound is synthesized through multi-step alkaloid synthesis, including Pictet-Spengler cyclization and selective oxidation. For example, starting from tryptamine derivatives, intermediates are functionalized to achieve the erythrinan skeleton . Derivatives like 11β-hydroxythis compound N-oxide require regioselective hydroxylation and N-oxidation .
Advanced Research Questions
Q. How can contradictory reports on this compound detection in plant clones be resolved?
- Methodological Answer : Discrepancies in detection (e.g., absence in some clones despite metabolic potential) may stem from low abundance or analytical sensitivity limits. Address this by:
- Using high-resolution mass spectrometry (HRMS) for trace-level detection.
- Cross-validating with liquid chromatography-tandem MS (LC-MS/MS) for improved selectivity.
- Incorporating metabolomic profiling to contextualize biosynthesis under varying growth conditions .
Q. What strategies optimize this compound synthesis for higher yields or novel derivatives?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) during key steps like cyclization. For novel derivatives:
- Introduce substituents at C-3 or C-11 to modify bioactivity.
- Employ biocatalytic methods (e.g., cytochrome P450 enzymes) for selective hydroxylation.
- Use computational docking studies to predict receptor interactions before synthesis .
Q. How do structural modifications of this compound affect its neuropharmacological activity?
- Methodological Answer : Compare analogs (e.g., this compound N-oxide, demethoxy derivatives) in in vivo models (e.g., zebrafish or murine neurobehavioral assays). Quantify blood-brain barrier permeability via LC-MS and correlate structural features (e.g., lipophilicity, hydrogen-bond donors) with efficacy .
Q. What experimental designs address discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to explain efficacy gaps. Use microdialysis in rodent brains to measure CNS penetration. Pair in vitro receptor-binding assays with ex vivo tissue analyses to validate target engagement .
Q. How can researchers ensure reproducibility in this compound studies amid variable natural abundance?
- Methodological Answer :
- Document plant sources, growth conditions, and extraction protocols meticulously.
- Share raw spectral data and chromatograms in supplementary materials.
- Use orthogonal analytical methods (e.g., GC/MS, LC-UV, NMR) for compound verification .
Methodological Best Practices
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata on experimental parameters (e.g., GC/MS settings, solvent gradients) in public repositories .
- Conflict Resolution : When data conflicts arise, replicate studies using identical reference materials and publish negative results to refine hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
